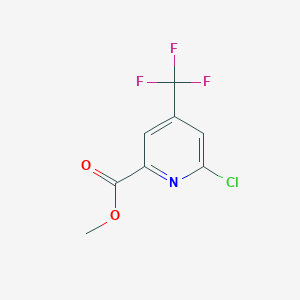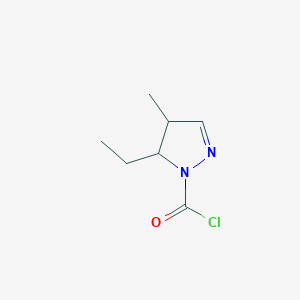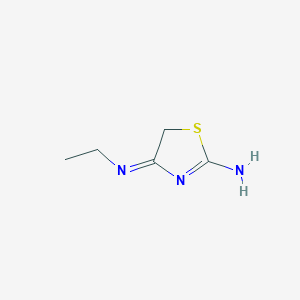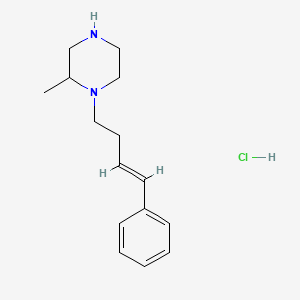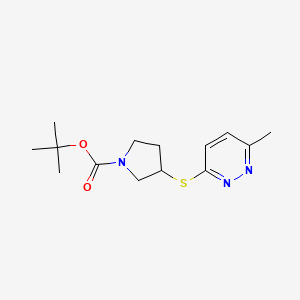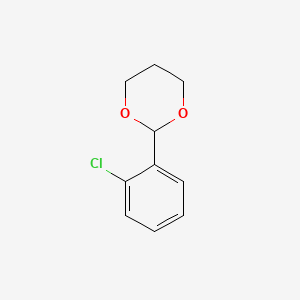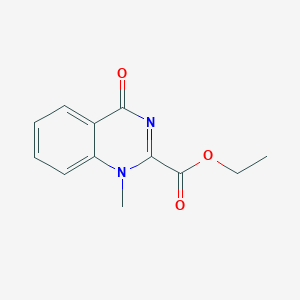![molecular formula C9H17NS B13972384 (6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13972384.png)
(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methyl-6-azaspiro[34]octan-2-yl)methanethiol is a chemical compound with a unique spirocyclic structure This compound features a spiro junction where a six-membered ring and a four-membered ring share a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol can be achieved through multiple synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. This method employs readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process.
化学反応の分析
Types of Reactions
(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups at the methylene bridge.
科学的研究の応用
(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
類似化合物との比較
Similar Compounds
2-Azaspiro[3.4]octane: Shares the spirocyclic structure but lacks the thiol group.
6-Methyl-6-azaspiro[3.4]octan-2-ol: Similar structure with a hydroxyl group instead of a thiol group.
Triazole-pyrimidine hybrids: Different core structure but similar bioactive properties.
Uniqueness
(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential applications. The spirocyclic structure also contributes to its stability and versatility in various chemical and biological contexts.
特性
分子式 |
C9H17NS |
|---|---|
分子量 |
171.31 g/mol |
IUPAC名 |
(6-methyl-6-azaspiro[3.4]octan-2-yl)methanethiol |
InChI |
InChI=1S/C9H17NS/c1-10-3-2-9(7-10)4-8(5-9)6-11/h8,11H,2-7H2,1H3 |
InChIキー |
WVBYAKMEDQXIOH-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2(C1)CC(C2)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


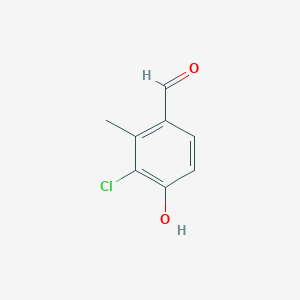
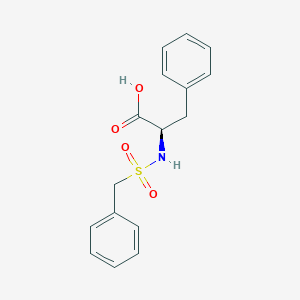
![(R)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13972314.png)
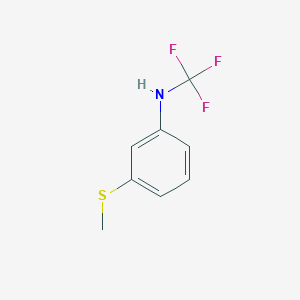
![1-[(6-Methylbenzo[b]thiophene-2-carbonyl)amino]cyclopentanecarboxylic acid](/img/structure/B13972321.png)
